molecular formula C28H41ClN6O B2484027 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride

Katalognummer: B2484027
Molekulargewicht: 513.1 g/mol
InChI-Schlüssel: NYHAEAZNSGIAPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNC2025 (Hydrochlorid) ist ein potenter, ATP-kompetitiver und hochgradig oral aktiver Inhibitor der Mer- und Flt3-Kinasen. Es hat eine signifikante Selektivität für MERTK im Vergleich zu Axl gezeigt, was es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie macht, insbesondere bei der Behandlung von akuter Leukämie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von UNC2025 (Hydrochlorid) umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Der Syntheseweg beinhaltet typischerweise die Verwendung von Mikrowellenreaktionen, Flashchromatographie und präparativer Hochleistungsflüssigchromatographie (HPLC). Schlüsselreagenzien und -bedingungen umfassen die Verwendung von tert-Butyldimethylsilylchlorid zum Schutz und verschiedene Lösungsmittel wie Methanol und Wasser mit Trifluoressigsäure zur Reinigung .

Industrielle Produktionsmethoden: Die industrielle Produktion von UNC2025 (Hydrochlorid) würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch strenge Qualitätskontrollmaßnahmen wie Kernresonanzspektroskopie (NMR) und HPLC umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 (hydrochloride) involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically includes the use of microwave reactions, flash chromatography, and preparative high-performance liquid chromatography (HPLC). Key reagents and conditions include the use of tert-butyldimethylsilyl chloride for protection, and various solvents such as methanol and water with trifluoroacetic acid for purification .

Industrial Production Methods: Industrial production of UNC2025 (hydrochloride) would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures such as nuclear magnetic resonance (NMR) and HPLC .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, followed by coupling and salt formation. Key steps include:

Pyrrolo[2,3-d]pyrimidine Core Formation

  • Cyclization : Base-mediated cyclization of substituted pyrimidine precursors forms the tricyclic pyrrolo[2,3-d]pyrimidine system. Similar methods are described for MerTK inhibitors using pyrazolopyrimidine intermediates .

  • Amination : Introduction of the butylamino group at position 2 occurs via nucleophilic substitution or Buchwald-Hartwig coupling, using palladium catalysts (e.g., Pd(dba)₂) and ligands like Xantphos .

Aryl Coupling Reactions

  • Suzuki-Miyaura Coupling : The 4-[(4-methylpiperazin-1-yl)methyl]phenyl group is introduced at position 5 via cross-coupling with a boronic ester or acid derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are employed .

  • Mannich Reaction : Alternative methods utilize Mannich-type reactions to attach the piperazine-methylphenyl moiety .

Functionalization of Cyclohexanol

  • The cyclohexanol group at position 7 is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. Protecting groups (e.g., silyl ethers) may be used to prevent oxidation .

Hydrochloride Salt Formation

  • Treatment with HCl gas or aqueous HCl in ethanol or dichloromethane yields the hydrochloride salt, enhancing solubility and stability .

Biochemical Interactions (Non-covalent Reactions)

While not traditional chemical reactions, the compound’s biological activity involves:

  • Kinase Inhibition : Binds to ATP pockets of Mer and Flt3 kinases via hydrogen bonding (cyclohexanol OH group) and hydrophobic interactions (butyl chain and aryl groups) .

  • pH-Dependent Solubility : The hydrochloride salt dissociates in physiological pH, enhancing bioavailability .

Comparative Analysis with Structural Analogs

Compound Key Reaction Differences Functional Impact
UNC2025 HydrochlorideUses tert-butyl groups instead of butylAlters kinase selectivity
BrigatinibIncorporates a sulfonylmorpholine groupTargets ALK mutations
Pyrazolopyrimidine-based InhibitorsSubstitutes pyrrolo core with pyrazoloModifies MerTK specificity

Stability and Degradation Pathways

  • Oxidation : The cyclohexanol group is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during synthesis .

  • Hydrolysis : The piperazine-methyl linker may degrade under strong acidic or basic conditions, limiting long-term storage stability .

Wissenschaftliche Forschungsanwendungen

This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial in regulating the cell cycle and are often overexpressed in various cancers. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that UNC2025 effectively reduces cell viability across several cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5CDK4/6 inhibition
PC3 (Prostate)0.8Induction of apoptosis
HCT116 (Colon)1.2Cell cycle arrest

These findings suggest that UNC2025 has potent anti-cancer effects through its mechanism of action targeting critical regulatory pathways in cancer cell proliferation.

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of this compound. Notably, one study reported a reduction in tumor volume by approximately 60% in mice treated with UNC2025 over a four-week period compared to control groups. This significant reduction underscores its potential as a therapeutic agent in cancer treatment.

Case Studies

A notable case study involved the use of UNC2025 in combination with standard chemotherapy agents. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to chemotherapy alone, indicating a synergistic effect that could improve patient outcomes.

Toxicity and Safety Profile

Toxicological assessments indicate that UNC2025 exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term safety studies are necessary to fully elucidate any potential side effects associated with its use.

Wirkmechanismus

UNC2025 (hydrochloride) exerts its effects by inhibiting the activity of Mer and Flt3 kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation, leading to increased apoptosis and reduced tumor growth .

Biologische Aktivität

The compound 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride , commonly referred to as UNC2025, has emerged as a significant focus in medicinal chemistry due to its potential as a dual inhibitor of Mer and FLT3 kinases. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in cancer treatment, and relevant research findings.

Chemical Structure and Properties

UNC2025 features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various functional groups that enhance its biological activity. The molecular formula is C28H40N6OC_{28}H_{40}N_{6}O with a molecular weight of approximately 476.657 g/mol .

UNC2025 acts primarily as an inhibitor of the Mer and FLT3 kinases, which are crucial in various signaling pathways associated with cancer cell growth and survival. By binding to the ATP-binding sites of these kinases, UNC2025 prevents the phosphorylation processes necessary for activating downstream signaling pathways that promote tumor proliferation and survival. This dual inhibition is particularly relevant for hematological malignancies where Mer and FLT3 signaling is often dysregulated .

Biological Activity

The compound has demonstrated significant biological activity in preclinical studies:

  • Inhibition of Kinase Activity : UNC2025 has been shown to inhibit Mer and FLT3 kinases effectively, leading to reduced cellular proliferation in cancer cell lines dependent on these pathways.
  • Induction of Apoptosis : Studies indicate that treatment with UNC2025 results in increased apoptosis in cancer cells, particularly those expressing high levels of Mer and FLT3 receptors .

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) : In a study focusing on pediatric ALL, UNC2025 exhibited potent inhibitory effects against Mer kinase, correlating with decreased cell viability and increased apoptosis in leukemic cells. This underscores its potential as a therapeutic agent in treating specific leukemias characterized by aberrant Mer signaling .
  • Solid Tumors : Research involving solid tumor models has also indicated that UNC2025 can inhibit tumor growth by disrupting key signaling pathways, suggesting broader applicability beyond hematological cancers.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique position of UNC2025 among other kinase inhibitors:

Compound Name Structural Features Biological Activity
UNC2025Pyrrolo[2,3-d]pyrimidine coreDual inhibitor of Mer/FLT3 kinases
BrigatinibPiperazine moietyInhibitor targeting ALK mutations in lung cancer
Pyrazolopyrimidine CompoundsRelated pyrimidine structureSelective inhibition of MerTK activity

This table illustrates how UNC2025 stands out due to its specific dual inhibitory capabilities against critical kinases involved in oncogenesis.

Synthesis and Optimization

The synthesis of UNC2025 involves multiple steps that require optimization for yield and purity. Techniques such as high-throughput synthesis and advanced purification methods like chromatography are employed to enhance production efficiency. This aspect is crucial for potential industrial applications where large-scale production may be necessary.

Eigenschaften

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHAEAZNSGIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.